molecular formula C5H11ClF3NO B13508505 rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride

Cat. No.: B13508505
M. Wt: 193.59 g/mol
InChI Key: AEMHZVPYXKGLQZ-MMALYQPHSA-N
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Description

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride is a chiral compound that exists as a racemic mixture of two enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The process often requires the use of chiral catalysts to ensure the formation of the desired enantiomers. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to separate the racemic mixture into its individual enantiomers if required.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-(trifluoromethyl)piperidin-3-ol hydrochloride
  • rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride
  • rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride

Uniqueness

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride is unique due to its specific trifluoromethyl and methoxy functional groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.59 g/mol

IUPAC Name

(2S,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine;hydrochloride

InChI

InChI=1S/C5H10F3NO.ClH/c1-3(10-2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t3-,4-;/m0./s1

InChI Key

AEMHZVPYXKGLQZ-MMALYQPHSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(F)(F)F)N)OC.Cl

Canonical SMILES

CC(C(C(F)(F)F)N)OC.Cl

Origin of Product

United States

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